Fmoc-PEG24-alcohol
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Overview
Description
Fmoc-PEG24-alcohol is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This compound is widely used in research for its versatility and functionality in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG24-alcohol typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The PEG chain is introduced through a series of ethoxylation reactions, where ethylene oxide is polymerized to form the PEG chain.
Hydroxylation: The terminal hydroxyl group is introduced by reacting the PEG chain with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethoxylation reactions to produce PEG chains.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG24-alcohol undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding a free amine.
Conjugation: The free amine can be conjugated with various functional groups, such as carboxylic acids, through amide bond formation.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Conjugation: Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Oxidation: Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Deprotected Amine: Resulting from Fmoc deprotection.
Amide Conjugates: Formed through amide bond formation with carboxylic acids.
Oxidized Products: Aldehydes or carboxylic acids from oxidation of the hydroxyl group.
Scientific Research Applications
Fmoc-PEG24-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs).
Industry: Applied in the production of various materials, including hydrogels and nanocarriers for drug delivery .
Mechanism of Action
The mechanism of action of Fmoc-PEG24-alcohol involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amine during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further conjugation reactions. The PEG chain imparts hydrophilicity and flexibility, enhancing the solubility and biocompatibility of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-PEG24-acid: Contains a terminal carboxylic acid instead of a hydroxyl group.
Fmoc-PEG24-NHS ester: Contains an NHS ester group for easier conjugation with amines.
Fmoc-N-amido-dPEG24-acid: Contains an amido group and a PEG spacer .
Uniqueness
Fmoc-PEG24-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This versatility makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C63H109NO26 |
---|---|
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C63H109NO26/c65-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-56-89-55-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-64-63(66)90-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62,65H,9-57H2,(H,64,66) |
InChI Key |
DMXOSEPFIDBTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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